molecular formula C14H25N3OS B4624680 N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide

N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide

Cat. No.: B4624680
M. Wt: 283.44 g/mol
InChI Key: NAWLIYAXXZLQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide is a useful research compound. Its molecular formula is C14H25N3OS and its molecular weight is 283.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.17183360 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Anticancer Applications

1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiviral and anticancer activities. For example, certain compounds exhibited anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010). Additionally, the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antiproliferative and antimicrobial properties, suggesting their application in anticancer research (Gür et al., 2020).

Corrosion Inhibition

1,3,4-thiadiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. Experimental studies have shown that these compounds can significantly enhance the corrosion resistance of mild steel in sulfuric acid, with inhibition efficiencies closely related to the molecular structure of the thiadiazole derivatives (Lebrini et al., 2007).

Pharmaceutical Chemistry

In the pharmaceutical field, 1,3,4-thiadiazole-based compounds have been synthesized and evaluated for their potential as histone deacetylase inhibitors and antitumor agents. Some compounds in this category exhibited potent cytotoxicity and HDAC inhibition effects, which were generally two- to five-fold more potent than the standard drug SAHA against various cancer cell lines (Nam et al., 2014).

Material Science

The modification of conjugated microporous poly-benzothiadiazole for enhanced water compatibility and photocatalytic activity was explored, showcasing the versatility of thiadiazole derivatives in material science. These water-compatible polymer networks were utilized as heterogeneous photocatalysts for singlet oxygen generation, demonstrating their potential in photocatalytic applications (Urakami et al., 2013).

Properties

IUPAC Name

N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3OS/c1-3-5-7-9-11-13-16-17-14(19-13)15-12(18)10-8-6-4-2/h3-11H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWLIYAXXZLQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide
Reactant of Route 2
Reactant of Route 2
N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide
Reactant of Route 3
Reactant of Route 3
N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide
Reactant of Route 4
N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.